molecular formula C9H13BrSi B096455 (3-Bromophenyl)trimethylsilane CAS No. 17878-47-6

(3-Bromophenyl)trimethylsilane

Cat. No.: B096455
CAS No.: 17878-47-6
M. Wt: 229.19 g/mol
InChI Key: JXQZFRPARQBDKV-UHFFFAOYSA-N
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Description

(3-Bromophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H13BrSi. It is characterized by a bromine atom attached to a phenyl ring, which is further bonded to a trimethylsilyl group. This compound is widely used in organic synthesis due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Bromophenyl)trimethylsilane can be synthesized through various methods. One common approach involves the reaction of 3-bromophenylmagnesium bromide with trimethylchlorosilane. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture interference .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: (3-Bromophenyl)trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substituted Phenyl Compounds: Resulting from substitution reactions.

    Oxidized Derivatives: Such as phenols or quinones from oxidation reactions.

    Reduced Phenyl Compounds: From reduction reactions.

Scientific Research Applications

(3-Bromophenyl)trimethylsilane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

Mechanism of Action: The compound acts primarily through its trimethylsilyl group, which can stabilize reactive intermediates during chemical reactions. The bromine atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds.

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • (4-Bromophenyl)trimethylsilane
  • (2-Bromophenyl)trimethylsilane
  • (3-Iodophenyl)trimethylsilane

Comparison: (3-Bromophenyl)trimethylsilane is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, it offers distinct advantages in certain synthetic applications, such as regioselective reactions .

Properties

IUPAC Name

(3-bromophenyl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrSi/c1-11(2,3)9-6-4-5-8(10)7-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQZFRPARQBDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400174
Record name 1-Bromo-3-(trimethylsilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17878-47-6
Record name 1-Bromo-3-(trimethylsilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Bromophenyl)trimethylsilane
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Synthesis routes and methods I

Procedure details

1-Bromo-3-trimethylsilanyl-benzene is prepared in a manner analogous to the procedure described in examples 1 and 1a utilizing chlorotrimethylsilane and 1-bromo-3-iodobenzene as the dihalo compound of formula (II).
[Compound]
Name
1a
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0 (± 1) mol
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reactant
Reaction Step One
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reactant
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reactant
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[Compound]
Name
dihalo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

n-Butyllithium (38 cm3, 1.6 M in hexanes) was added dropwise to a solution of 1,3-dibromobenzene (5.1 cm3, 42 mmol) in ether (200 cm3) cooled in a dry ice/acetone bath, and the reaction was stirred for 1 hour. A solution of trimethylsilylchloride (21 cm3, 170 mmol) in ether (20 cm3) was added, and the reaction was stirred for 20 hours, gradually warming to room temperature. Water (200 cm3) was added, and the layers were separated. The aqueous layer was extracted with ether (3×50 cm3). The combined organic extracts were washed with brine (300 cm3) and dried over magnesium sulfate, and the solvent was removed to leave a colourless oil. The crude product was passed through a plug of silica using 30-40 light petroleum as the eluent, to give (21) as a colourless oil (9.65 g, 99%).
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
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0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
99%

Synthesis routes and methods III

Procedure details

To a solution of 10 g (42.39 mmol) of 1,3-dibromobenzene in 80 mL of anhydrous Et2O, cooled to −78° C. and maintained under a nitrogen atmosphere, are added dropwise with stirring, over 30 minutes, 26.49 mL (42.39 mmol) of a solution of BuLi (1.5M/hexane). After stirring for a further 30 minutes at −78° C., 5.96 mL (46.63 mmol) of TMSCl are added dropwise to the reaction mixture. Stirring is maintained at this temperature for 90 minutes and the reaction mixture is then hydrolysed by adding 15 mL of water. The product is extracted with ethyl acetate (3×50 mL). The combined organic phases are washed with saturated aqueous NaCl solution (2×25 mL), dried over Na2SO4, filtered and evaporated under reduced pressure. The crude reaction product is purified by chromatography on a column of silica gel, eluting with heptane, to give 9.3 g of the expected 1-bromo-3-trimethylsilylbenzene, in the form of a colourless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
26.49 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5.96 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A mixture of 1,3-dibromobenzene (25.0 g, 106.4 mmol) and trimethylsilylchloride (11.6 g, 106.4 mmol) in diethyl ether (50 ml) was added dropwise in 11/2 hours on magnesium (2.59 g, 106.4 mmol) in diethyl ether (25 ml). Then the mixture was refluxed for 18 hours, cooled to 0° C., treated with 4N HCl (75 ml). The organic layer was separated, washed with water, brine, dried over MgSO4 and concentrated. 3-Trimethylsilylbromobenzene was obtained by fractional distillation as a colorless oil (13.4 g, 55% yield, b.p.: 55°-62° C. (0.8 mmHg).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
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Quantity
75 mL
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reactant
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25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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